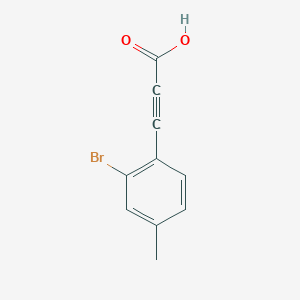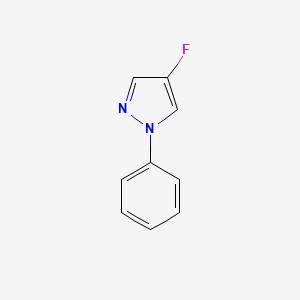
4-Fluoro-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-phenyl-1H-pyrazole is a fluorinated pyrazole derivative Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoro-1-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with fluorinated aldehydes or ketones. For instance, the reaction of 2-fluoroacetophenone with hydrazine hydrate under acidic conditions yields this compound . Another method involves the cycloaddition of fluorinated nitriles with hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 4-fluoro-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The fluorine atom enhances the binding affinity and specificity of the compound. Molecular docking studies have shown that this compound can interact with receptors such as the human estrogen alpha receptor, indicating its potential as a therapeutic agent .
Comparación Con Compuestos Similares
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole
- 4-Bromo-1-phenyl-1H-pyrazole
Comparison: 4-Fluoro-1-phenyl-1H-pyrazole is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to non-fluorinated pyrazoles. The fluorine atom also influences the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H7FN2 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
4-fluoro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7FN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H |
Clave InChI |
YIYYSIPSARWFKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


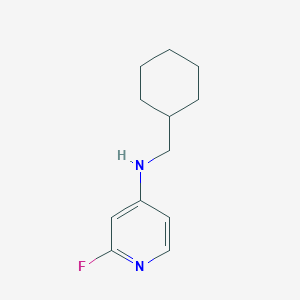
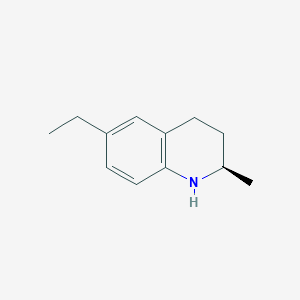
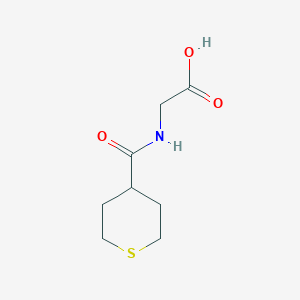
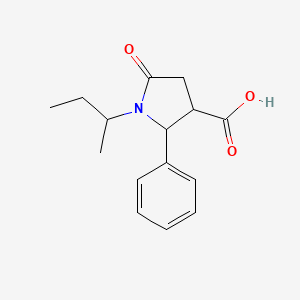
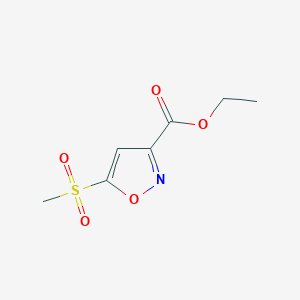
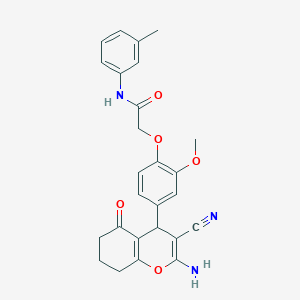
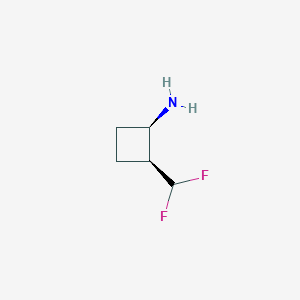
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
